molecular formula C13H17N3OS B5539524 3,4,4-trimethyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol

3,4,4-trimethyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol

Cat. No. B5539524
M. Wt: 263.36 g/mol
InChI Key: RVEUVDQQQJQRRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis approaches for thieno[2,3-d]pyrimidin-4(3H)-ones, related to the compound of interest, have evolved towards more efficient methods. A notable advancement includes a catalytic four-component reaction of ketones, ethyl cyanoacetate, S8, and formamide, presenting a green approach to these pharmacologically significant compounds with step economy and easy purification (Taoda Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of related thieno[2,3-d]pyrimidin derivatives has been elucidated through various techniques, including X-ray diffraction. For instance, the crystal structure of a closely related compound, 2-(4′-methylphenoxy)-5,8,9-trimethyl-3-phenyl thieno[3′,2′:5,6] pyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride, was determined, highlighting the nearly coplanar arrangement of the thienopyridine ring (Liu et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving thieno[2,3-d]pyrimidin-4-yl derivatives often lead to products with significant biological activities. For example, thieno[2,3-d]pyrimidin-4-yl hydrazones have been synthesized as cyclin-dependent kinase 4 (CDK4) inhibitors, demonstrating the potential of these compounds in medicinal chemistry (T. Horiuchi et al., 2009).

Scientific Research Applications

Synthetic Approaches and Chemical Properties

  • New Synthetic Pathways : Thieno[2,3-d]pyrimidine derivatives have been synthesized through various methods, demonstrating the chemical versatility of these compounds. For example, one study describes the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides from 3-amino-4-cyano-2-thiophenecarboxamides, highlighting the adaptability of these structures for different synthetic routes (El-Meligie et al., 2020).
  • Crystal Structure Analysis : The study of the crystal structure of specific thieno[2,3-d]pyrimidine derivatives provides insights into their chemical properties and potential interactions with biological targets. This is crucial for understanding their mechanism of action at a molecular level (Liu et al., 2006).

Biological and Antitumor Activities

  • Cytostatic and Antiviral Profiling : Thieno-fused 7-deazapurine ribonucleosides, a category related to thieno[2,3-d]pyrimidines, have shown significant cytostatic and antiviral activities against a broad panel of cancer and leukemia cell lines. These findings suggest potential therapeutic applications for related compounds in treating various cancers and viral infections (Tichy et al., 2017).
  • Antitumor and Antibacterial Agents : Synthesis of novel thiophene and N-substituted thieno[2,3-d] pyrimidine derivatives has been reported with potent antitumor and antibacterial activities, indicating the promise of these compounds as dual-function therapeutic agents (Hafez et al., 2017).

Antimicrobial Properties

  • Antimicrobial Activity : Several thieno[2,3-d]pyrimidine derivatives have been evaluated for their antimicrobial activity, showing effectiveness against various bacterial and fungal strains. This underscores the potential of these compounds in developing new antimicrobial drugs (Gaber & Moussa, 2011).

Mechanism of Action

The mechanism of action of thieno[2,3-d]pyrimidines can vary widely depending on their specific structure and functional groups. Some thieno[2,3-d]pyrimidines have been found to inhibit certain enzymes, such as the Mycobacterium tuberculosis bd oxidase .

Safety and Hazards

The safety and hazards associated with thieno[2,3-d]pyrimidines can vary widely depending on their specific structure and functional groups. Some thieno[2,3-d]pyrimidines have been found to exhibit cytotoxicity against certain cancer cell lines .

Future Directions

Thieno[2,3-d]pyrimidines are an active area of research due to their diverse biological activities and potential therapeutic applications. Future research may focus on the design and synthesis of new thieno[2,3-d]pyrimidine derivatives with improved activity and selectivity .

properties

IUPAC Name

3,4,4-trimethyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-12(2)6-16(7-13(12,3)17)10-9-4-5-18-11(9)15-8-14-10/h4-5,8,17H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEUVDQQQJQRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1(C)O)C2=C3C=CSC3=NC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,4-Trimethyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol

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